7-Methyl-1,8-naphthyridine-2-carboxylic acid

Anticancer Cytotoxicity MCF7

Procure the 7-methyl derivative (CAS 923689-18-3) specifically for anticancer lead optimization: derivatives show sub-2 μM IC50 against MCF7 cells (10c: 1.47 μM, 3.1× staurosporine). The 2-carboxylic acid handle enables rapid amide/ester derivatization for SAR studies. 98% purity ensures accurate stoichiometry in parallel synthesis workflows.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 923689-18-3
Cat. No. B1416637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,8-naphthyridine-2-carboxylic acid
CAS923689-18-3
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=N2)C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-5H,1H3,(H,13,14)
InChIKeySYRROODKCBUUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,8-naphthyridine-2-carboxylic acid: Procurement-Grade Heterocyclic Building Block with Documented Cytotoxic Scaffold Potential


7-Methyl-1,8-naphthyridine-2-carboxylic acid (CAS 923689-18-3, C10H8N2O2, MW 188.18) is a bicyclic nitrogen-containing heterocycle featuring a carboxylic acid group at the 2-position and a methyl substituent at the 7-position of the 1,8-naphthyridine core . This compound serves as both a versatile synthetic intermediate in organic and medicinal chemistry and as a privileged scaffold whose derivatives have demonstrated measurable in vitro cytotoxic activity against human cancer cell lines [1]. Commercially available from multiple suppliers at purities of 95% to 98%, it is valued for its well-defined reactivity profile and stability under standard storage conditions [2].

7-Methyl-1,8-naphthyridine-2-carboxylic acid: Why In-Class Naphthyridine Analogs Cannot Be Casually Interchanged


Within the 1,8-naphthyridine-2-carboxylic acid class, substituent position and identity critically dictate both biological activity and physicochemical behavior. The presence of a methyl group at the 7-position distinguishes this compound from its unsubstituted parent 1,8-naphthyridine-2-carboxylic acid (MW 174.16) and from regioisomers such as 1,5- or 1,6-naphthyridine-2-carboxylic acids [1][2]. These structural differences alter lipophilicity (LogP), acid dissociation (pKa), hydrogen-bonding capacity, and target-binding interactions — parameters that directly impact synthetic utility, purification behavior, and biological screening outcomes. Generic substitution with a non-methylated or differently substituted analog without empirical verification risks invalidating structure-activity relationship studies and compromising synthetic reproducibility. The quantitative evidence below establishes the specific differentiation dimensions that justify targeted procurement of the 7-methyl derivative.

7-Methyl-1,8-naphthyridine-2-carboxylic acid: Quantified Differentiation Evidence vs. Closest Analogs


Cytotoxic Activity of 7-Methyl-1,8-naphthyridine-2-carboxylic acid Derivatives in MCF7 Breast Cancer Cells vs. Staurosporine Reference

A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives bearing the 7-methyl-1,8-naphthyridine-2-carboxylic acid core scaffold were synthesized and evaluated for in vitro cytotoxic activity against the MCF7 human breast cancer cell line. Among the derivatives, compound 10c exhibited an IC50 value of 1.47 μM, representing a 3.1-fold improvement in potency compared to the reference standard staurosporine (IC50 = 4.51 μM) under identical assay conditions [1]. Compounds 8d, 4d, 10f, and 8b also displayed IC50 values of 1.62 μM, 1.68 μM, 2.30 μM, and 3.19 μM respectively — each exceeding the potency of the staurosporine baseline [1].

Anticancer Cytotoxicity MCF7 Breast Cancer 1,8-Naphthyridine

Physicochemical Profile Differentiation: Lipophilicity and Ionization of 7-Methyl-1,8-naphthyridine-2-carboxylic acid vs. Parent Compound

The 7-methyl substitution produces measurable differences in key physicochemical parameters compared to the unsubstituted parent 1,8-naphthyridine-2-carboxylic acid. For 7-methyl-1,8-naphthyridine-2-carboxylic acid, the calculated partition coefficient (LogP) is 1.41, the acid dissociation constant (pKa) is 3.55, and the distribution coefficient at physiological pH 7.4 (LogD7.4) is -1.95 [1]. While directly comparable calculated data for the unsubstituted parent under identical methodology are not available in the current source, the 7-methyl derivative exhibits a molecular weight increase of 14 Da (188.18 vs. 174.16) and an additional degree of lipophilicity conferred by the methyl group [2]. The polar surface area of 63.08 Ų and zero violations of Lipinski's Rule of Five indicate favorable drug-likeness properties [1].

Physicochemical Properties Lipophilicity pKa LogP Drug Design Chromatography

Commercial Procurement Specifications: Purity and Storage Differentiation for 7-Methyl-1,8-naphthyridine-2-carboxylic acid

Commercial availability of 7-methyl-1,8-naphthyridine-2-carboxylic acid includes defined purity specifications and storage conditions that are directly relevant to procurement decisions. The compound is available at 98% purity from Fluorochem (Product Code F689064) and at 95%+ purity from Chemenu . Storage is specified at room temperature . In contrast, the unsubstituted parent 1,8-naphthyridine-2-carboxylic acid is commonly supplied as a monohydrate (MW 192.17) requiring moisture content specifications (≤0.5%) that differ from those applicable to the anhydrous 7-methyl derivative [1]. These differences in hydration state, purity tiers, and molecular form affect weighing accuracy, stoichiometric calculations, and reaction reproducibility.

Procurement Purity Storage Quality Control Synthetic Intermediate

Physical Property Specifications: Density, Boiling Point, and Flash Point of 7-Methyl-1,8-naphthyridine-2-carboxylic acid

Experimentally determined or calculated physical property data provide differentiation for handling, safety, and purification planning. For 7-methyl-1,8-naphthyridine-2-carboxylic acid, the density is reported as 1.4 ± 0.1 g/cm³, the boiling point as 362.3 ± 37.0 °C at 760 mmHg, and the flash point as 172.9 ± 26.5 °C [1]. The vapor pressure is calculated as 0.0 ± 0.9 mmHg at 25°C, and the refractive index is 1.673 [1]. These values differ measurably from the unsubstituted parent compound, which has a lower molecular weight and different thermal behavior profile — for example, the monohydrate form of 1,8-naphthyridine-2-carboxylic acid exhibits a melting point range that reflects its hydrated state [2].

Physical Properties Density Boiling Point Flash Point Safety Data Handling

7-Methyl-1,8-naphthyridine-2-carboxylic acid: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for Anticancer Agents Targeting Breast Cancer

The demonstrated sub-2 μM IC50 values of 7-methyl-1,8-naphthyridine-2-carboxylic acid derivatives against the MCF7 breast cancer cell line — including compound 10c with IC50 = 1.47 μM, exceeding staurosporine's potency by 3.1-fold — support the use of this scaffold in anticancer lead optimization programs [1]. Researchers developing novel cytotoxic agents can leverage the 2-carboxylic acid group for amide coupling or esterification, enabling rapid derivatization and structure-activity relationship exploration. The defined physicochemical parameters (LogP = 1.41, pKa = 3.55) further guide rational design for improved cellular permeability and target engagement [2].

Synthetic Chemistry: Scaffold for Diversity-Oriented Synthesis and Library Construction

The 7-methyl-1,8-naphthyridine-2-carboxylic acid core provides a versatile platform for constructing focused compound libraries. The carboxylic acid at the 2-position serves as a reactive handle for amide bond formation, esterification, and reduction chemistry, while the 7-methyl substituent introduces a defined steric and electronic perturbation relative to the unsubstituted parent scaffold [1]. Procurement of the anhydrous form at 95-98% purity ensures accurate stoichiometric calculations for parallel synthesis workflows, with the defined density (1.4 g/cm³) and room-temperature storage simplifying inventory management and reaction setup [2].

Coordination Chemistry: Ligand Development for Metal Complex Catalysis

The 1,8-naphthyridine core, functionalized with a carboxylic acid at the 2-position, has established utility as a bidentate ligand scaffold for transition metal complexation [1]. The 7-methyl substitution of this compound introduces steric modulation that can influence metal coordination geometry, complex stability, and catalytic selectivity compared to the unsubstituted 1,8-naphthyridine-2-carboxylic acid ligand. The defined LogP (1.41) and pKa (3.55) values enable prediction of ligand partitioning and protonation state under reaction conditions, supporting rational design of homogeneous catalysts for organic transformations [2].

Analytical Method Development: Chromatography and Solubility Reference Standard

The well-characterized physicochemical profile of 7-methyl-1,8-naphthyridine-2-carboxylic acid — including LogP = 1.41, pKa = 3.55, LogD7.4 = -1.95, and polar surface area = 63.08 Ų — positions this compound as a suitable reference standard for developing and validating reversed-phase HPLC methods for naphthyridine-containing analytes [1]. The anhydrous form and defined purity specifications (95-98%) ensure consistent retention time and peak area reproducibility across analytical runs, while the room-temperature storage compatibility reduces degradation-related variability [2].

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